5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15833071
InChI: InChI=1S/C11H18BrN3O2S/c1-11(2,3)14-18(16,17)9-6-8(12)7-13-10(9)15(4)5/h6-7,14H,1-5H3
SMILES:
Molecular Formula: C11H18BrN3O2S
Molecular Weight: 336.25 g/mol

5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15833071

Molecular Formula: C11H18BrN3O2S

Molecular Weight: 336.25 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide -

Specification

Molecular Formula C11H18BrN3O2S
Molecular Weight 336.25 g/mol
IUPAC Name 5-bromo-N-tert-butyl-2-(dimethylamino)pyridine-3-sulfonamide
Standard InChI InChI=1S/C11H18BrN3O2S/c1-11(2,3)14-18(16,17)9-6-8(12)7-13-10(9)15(4)5/h6-7,14H,1-5H3
Standard InChI Key FJEFSYYHOKPGGA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)N(C)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at three positions:

  • 5-Position: A bromine atom, contributing to electrophilic reactivity and molecular weight (336.25 g/mol) .

  • 2-Position: A dimethylamino group (-N(CH₃)₂), providing electron-donating effects and facilitating hydrogen bonding .

  • 3-Position: A sulfonamide group linked to a tert-butyl moiety (-C(CH₃)₃), enhancing steric bulk and lipophilicity (LogP = 3.85) .

The IUPAC name, 5-bromo-N-tert-butyl-2-(dimethylamino)pyridine-3-sulfonamide, reflects this substitution pattern. X-ray crystallography and spectroscopic analyses (NMR, IR) confirm the planar pyridine ring and spatial arrangement of substituents, critical for target binding .

Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₁H₁₈BrN₃O₂S
Molecular Weight336.25 g/mol
Topological Polar Surface Area (TPSA)54.88 Ų
LogP3.85
Rotatable Bonds2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The tert-butyl group increases hydrophobicity, favoring membrane permeability, while the sulfonamide and dimethylamino groups enable polar interactions with biological targets .

Synthesis and Optimization

Reaction Pathway

The synthesis involves two sequential nucleophilic substitutions :

  • Sulfonamide Formation:

    • Reactants: 5-Bromo-2-chloropyridine-3-sulfonyl chloride, tert-butylamine.

    • Conditions: Dichloromethane, pyridine (base), 20°C, 20 minutes.

    • Outcome: Substitution of chloride with tert-butylamine yields 5-bromo-N-tert-butyl-2-chloropyridine-3-sulfonamide.

  • Dimethylamino Substitution:

    • Reactants: Intermediate from Step 1, dimethylamine.

    • Conditions: Tetrahydrofuran (THF), 50°C, 2 hours.

    • Outcome: Chlorine at the 2-position is replaced by dimethylamine, producing the final compound in 78% yield .

Purification and Characterization

The crude product is purified via ethyl acetate/water extraction and silica gel chromatography. Purity (>95%) is confirmed by HPLC, while NMR (¹H, ¹³C) and mass spectrometry validate the structure .

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits phosphoinositide 3-kinase (PI3K), a key regulator of cell proliferation and survival in cancer. Molecular docking studies reveal:

  • Sulfonamide Group: Forms hydrogen bonds with PI3K’s ATP-binding pocket .

  • Dimethylamino Group: Engages in electrostatic interactions with acidic residues (e.g., Asp964).

  • Bromine: Enhances binding affinity through hydrophobic contacts.

Applications in Pharmaceutical Development

Intermediate for Kinase Inhibitors

The compound serves as a precursor for PI3Kδ and PI3Kγ inhibitors, which are under investigation for oncology and immune disorders . Modifications to the tert-butyl or dimethylamino groups alter selectivity and potency.

Antimicrobial Research

While primarily studied for anticancer activity, structural analogs (e.g., thiophene sulfonamides) exhibit antibacterial effects against Gram-negative pathogens, hinting at broader applications .

GHS CodeHazard StatementPrecautionary Measure
H315Skin irritationWear protective gloves
H319Serious eye irritationUse eye protection
H335Respiratory irritationAvoid dust inhalation

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